7-Methylimidazo[1,2-A]pyridin-2-amine
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Overview
Description
7-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that has garnered significant attention in various fields of scientific research. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
7-Methylimidazo[1,2-A]pyridin-2-amine is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The primary targets of these compounds are the bacterial cells causing tuberculosis .
Mode of Action
Other imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb . They interact with the bacterial cells, leading to their inhibition and eventual death .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .
Result of Action
The result of the action of this compound would be the inhibition of bacterial growth, particularly in the case of MDR-TB and XDR-TB . This leads to a reduction in the bacterial load and potentially the resolution of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-A]pyridin-2-amine typically involves condensation reactions, multicomponent reactions, and oxidative coupling. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Other methods involve the use of solid support catalysts such as aluminum oxide (Al2O3) and titanium tetrachloride (TiCl4) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
7-Methylimidazo[1,2-A]pyridin-2-amine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
7-Methylimidazo[1,2-A]pyridin-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPQLYYJYEYSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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